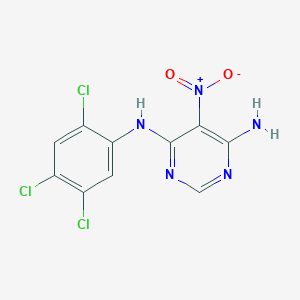

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidines are a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. They are fundamental components of nucleic acids, vitamins, and numerous synthetic drugs .

Synthesis Analysis

Pyrimidines can be synthesized through several methods. One common approach involves the reaction of β-dicarbonyl compounds with amidines to form a pyrimidine core . Another method involves a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, and four carbon atoms. Substituents can be added at various positions on the ring, leading to a wide variety of pyrimidine derivatives .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions, including nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer . The reactivity of the substituents linked to the ring carbon and nitrogen atoms can also be explored .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines and their derivatives can vary widely depending on their specific structures. Factors such as the nature and position of substituents on the pyrimidine ring can significantly influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Reactivities of Substituents

Understanding the reactivity of substituents in this compound is crucial for designing targeted modifications. The trichlorophenyl group contributes to its electronic properties, affecting its interactions with other molecules. Researchers have investigated the impact of these substituents on the compound’s stability, solubility, and reactivity.

a. Anticancer Properties: Studies have explored the compound’s cytotoxic effects against cancer cells. Its ability to inhibit specific enzymes or pathways involved in cancer progression makes it a promising candidate for targeted therapies. Researchers investigate its efficacy against various cancer types, including solid tumors and hematological malignancies.

b. Antimicrobial Activity: The compound exhibits antimicrobial properties against bacteria, fungi, and parasites. It has been evaluated for its antibacterial effects, particularly against drug-resistant strains. Additionally, its antifungal activity suggests potential applications in treating fungal infections.

c. Anti-inflammatory Effects: Inflammation plays a crucial role in various diseases. Researchers have studied the compound’s anti-inflammatory properties, aiming to develop novel anti-inflammatory drugs. It may modulate inflammatory pathways and reduce tissue damage associated with chronic inflammation.

d. Antiviral Potential: Preliminary investigations suggest that 5-nitro-N4-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine could inhibit viral replication. Its antiviral activity against specific viruses (such as herpesviruses or influenza) warrants further exploration.

e. Targeting Enzymes and Receptors: The compound’s structure allows it to interact with specific enzymes and receptors. Researchers have explored its binding affinity to various protein targets, including kinases, proteases, and receptors involved in cellular signaling pathways.

f. Drug Delivery Systems: Due to its unique structure, the compound can serve as a scaffold for drug delivery systems. Researchers have functionalized it with targeting ligands or encapsulated it in nanoparticles to enhance drug delivery efficiency.

g. Other Applications: Beyond the mentioned fields, investigations continue into its potential as an imaging agent, enzyme inhibitor, or even as a building block for novel materials.

Mécanisme D'action

Target of Action

It is known that pyrimidine analogs, which this compound is a part of, have significant biological applications

Mode of Action

It is known that the reactivities of the substituents linked to the ring carbon and nitrogen atoms in pyrimidine analogs play a crucial role in their biological applications .

Biochemical Pathways

Pyrimidine analogs are known to have significant biological applications, suggesting they interact with various biochemical pathways .

Result of Action

It is known that pyrimidine analogs have significant biological applications, suggesting they have notable effects at the molecular and cellular levels .

Orientations Futures

The field of pyrimidine chemistry continues to be an active area of research, with potential applications in areas such as drug discovery, materials science, and biochemistry. Future research will likely continue to explore the synthesis, reactivity, and biological activity of new pyrimidine derivatives .

Propriétés

IUPAC Name |

5-nitro-4-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N5O2/c11-4-1-6(13)7(2-5(4)12)17-10-8(18(19)20)9(14)15-3-16-10/h1-3H,(H3,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGKQRVYISASDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2689363.png)

![N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689365.png)

![N-(1-Cyanocyclohexyl)-N-methyl-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide](/img/structure/B2689369.png)

![2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689371.png)

![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2689373.png)

![[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride](/img/structure/B2689375.png)